Understanding a compound's chemical properties is crucial for scientific research. PubChem provides information on 3-Methyl-6-hepten-1-yn-3-ol's molecular formula, weight, and structure, which can be helpful for researchers designing experiments PubChem: . Likewise, the NIST WebBook offers data on properties like boiling point and melting point National Institute of Standards and Technology: .
The presence of a functional group like the alkyne (C≡C) suggests potential for 3-Methyl-6-hepten-1-yn-3-ol to participate in various organic reactions. Scientific research often explores these reaction pathways to synthesize new molecules with desired properties.
3-Methyl-6-hepten-1-yn-3-ol is a chemical compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. Its structure features a combination of a triple bond, a double bond, and an alcohol functional group, making it an alkyne alcohol. The compound's IUPAC name is 3-methylhept-6-en-1-yn-3-ol, and its InChI key is PVJVUJJZSINIGV-UHFFFAOYSA-N. The compound is significant in various
While specific biological activities of 3-Methyl-6-hepten-1-yn-3-ol are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and antifungal activities. Its role as a biogenic emission suggests potential ecological interactions, possibly affecting plant and microbial communities .
Several synthesis methods for 3-Methyl-6-hepten-1-yn-3-ol have been reported:
3-Methyl-6-hepten-1-yn-3-ol has several applications:
Research on interaction studies involving 3-Methyl-6-hepten-1-yn-3-ol primarily focuses on its reactivity with atmospheric radicals and its effects on environmental chemistry. It is known to interact with hydroxyl radicals, influencing its degradation rate in the atmosphere, which is crucial for understanding its environmental impact .
Several compounds share structural similarities with 3-Methyl-6-hepten-1-yn-3-ol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Hepten-1-yne | C7H10 | A simpler alkyne without hydroxyl functionality |
| 3-Methylheptan-2-one | C8H16O | A ketone derivative with potential flavoring uses |
| 4-Methylphenylacetylene | C9H10 | Exhibits aromatic properties; used in polymers |
The uniqueness of 3-Methyl-6-hepten-1-yn-3-ol lies in its combination of multiple functional groups (alkyne, alkene, alcohol) which allows for diverse reactivity and application potential that is not present in simpler analogs .